L-Lysine, mono-1,2-dithiolane-3-pentanoate

概要

説明

この化合物は、主にリポアミダーゼの基質としての役割で知られており、リポアミダーゼは様々な生化学的プロセスに関与する酵素です 。L-リシンはタンパク質合成に不可欠であり、チオクト酸は強力な抗酸化物質であり、エネルギー代謝に役割を果たします。

準備方法

合成経路と反応条件: L-リシンチオクト酸の調製には、L-リシンとチオクト酸の反応が含まれます。1つの方法には、チオクト酸をエタノールと酢酸エチルの混合溶媒に55-60°Cで溶解させることが含まれます。次に、エタノール中のL-リシンの溶液を滴下し、混合物を数時間反応させます。 次に、溶液を冷却することで生成物が結晶化されます .

工業生産方法: L-リシンチオクト酸の工業生産は、通常、微生物発酵プロセスを含みます。L-リシンは、コリネバクテリウム・グルタミカム株を使用して、サトウキビの糖蜜を発酵させることで生産されます。 発酵プロセスは、高収率とL-リシンの純度を達成するように最適化されており、その後、チオクト酸と反応させてL-リシンチオクト酸を生成します .

化学反応の分析

反応の種類: L-リシンチオクト酸は、求核置換反応や酸化還元反応など、様々な化学反応を受けます。 例えば、エチルアセトイミデートと求核置換反応してアミジノ誘導体を形成します .

一般的な試薬と条件:

求核置換: エチルアセトイミデートは、穏和な条件下で試薬として使用され、アミジノ誘導体を形成します。

酸化還元: L-リシンチオクト酸の成分であるチオクト酸は、ジスルフィド結合のためにレドックス反応を受けることができます。

主な生成物: これらの反応から生成される主な生成物には、アミジノ誘導体やチオクト酸の還元型など、様々なL-リシンチオクト酸の誘導体が含まれます .

科学的研究の応用

Chemical Properties and Structure

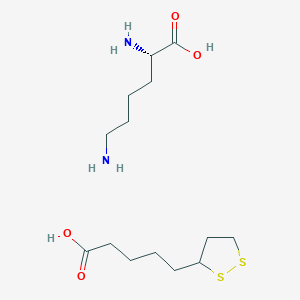

L-Lysine, mono-1,2-dithiolane-3-pentanoate is a sulfur-containing compound with a molecular formula of and a molecular weight of 352.5 g/mol . The compound can be structurally represented as follows:

Antioxidant Properties

This compound has demonstrated antioxidant properties similar to those of alpha-lipoic acid. It functions by scavenging free radicals and reducing oxidative stress in biological systems. This capability is particularly beneficial in conditions associated with oxidative damage, such as diabetes and neurodegenerative diseases .

Chelation of Metal Ions

The presence of thiol groups in this compound allows it to chelate metal ions effectively. This property is useful in mitigating metal-induced oxidative stress and may have therapeutic implications in conditions characterized by metal toxicity .

Diabetes Management

Research indicates that compounds similar to this compound can improve insulin sensitivity and reduce complications associated with diabetes. Clinical trials have shown that antioxidant treatment can alleviate symptoms of diabetic neuropathy and improve endothelial function .

Case Study:

A study involving diabetic patients treated with alpha-lipoic acid showed significant improvements in neuropathic symptoms and markers of endothelial dysfunction after six months of treatment. These findings suggest that this compound may offer similar benefits due to its structural similarities .

Neuroprotective Effects

The neuroprotective effects of this compound are attributed to its ability to reduce oxidative stress and inflammation in neuronal tissues. Preclinical studies have suggested potential applications in treating conditions such as Alzheimer's disease and multiple sclerosis .

Data Table: Summary of Research Findings

作用機序

L-リシンチオクト酸の作用機序には、化合物の加水分解を触媒するリポアミダーゼとの相互作用が含まれます。L-リシンチオクト酸の成分であるチオクト酸は、フリーラジカルを捕捉し、酸化ストレスを軽減することで抗酸化物質として作用します。 この化合物は、エネルギー産生やタンパク質合成に関与するものを含め、様々な代謝経路にも影響を与えます .

類似化合物:

- DL-リシン二塩酸塩

- リシン一水和物

- リシンオロテート

- L-リシン(S)-マレエート

- D-リシン一塩酸塩

- L-リシン、亜硫酸塩(2:1)

比較: L-リシンチオクト酸は、L-リシンとチオクト酸の組み合わせにより、アミノ酸と抗酸化の両方の特性を有しているため、独特です。他のリシン誘導体とは異なり、L-リシンチオクト酸はリポアミダーゼの基質として作用することができ、酵素研究において貴重です。 さらに、チオクト酸の抗酸化特性により、L-リシンチオクト酸は、特に酸化ストレスを伴う疾患において、医療用途において有益です .

類似化合物との比較

- DL-Lysine dihydrochloride

- Lysine monohydrate

- Lysine Orotate

- L-Lysine (S)-maleate

- D-Lysine monohydrochloride

- L-Lysine, sulfite (2:1)

Comparison: L-Lysine thioctate is unique due to its combination of L-lysine and thioctic acid, which imparts both amino acid and antioxidant properties. Unlike other lysine derivatives, L-Lysine thioctate can act as a substrate for lipoamidase, making it valuable in enzymatic studies. Additionally, the antioxidant properties of thioctic acid make L-Lysine thioctate beneficial in medical applications, particularly in conditions involving oxidative stress .

生物活性

L-Lysine, mono-1,2-dithiolane-3-pentanoate (also referred to as L-Lysine dithiolane) is a compound that combines the essential amino acid L-lysine with a dithiolane moiety. This structure has implications for its biological activity, particularly in antioxidant defense and metabolic regulation. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

L-Lysine dithiolane has the molecular formula and is characterized by the presence of a dithiolane ring which contributes to its antioxidant properties. The compound's structure allows it to participate in redox reactions, making it a potential candidate for therapeutic applications in oxidative stress-related conditions.

Antioxidant Activity

The dithiolane moiety in L-Lysine dithiolane plays a crucial role in its antioxidant activity. It can scavenge free radicals and reduce oxidative stress by donating electrons to reactive oxygen species (ROS). This mechanism is similar to that of alpha-lipoic acid (LA), which is known for its potent antioxidant capabilities and is often used in clinical settings to manage conditions like diabetic neuropathy and cardiovascular diseases .

Metabolic Regulation

L-Lysine dithiolane may influence metabolic pathways by acting as a cofactor in enzymatic reactions. The presence of the dithiolane structure may enhance the stability and activity of enzymes involved in energy metabolism, similar to how LA functions as a cofactor for mitochondrial α-ketoacid dehydrogenases .

Case Studies

-

Diabetic Neuropathy

A study involving patients with diabetic neuropathy found that supplementation with compounds similar to L-Lysine dithiolane improved nerve function and reduced symptoms associated with neuropathy. The antioxidant properties were hypothesized to play a significant role in mitigating oxidative damage in nerve tissues . -

Oxidative Stress Models

In vitro studies demonstrated that L-Lysine dithiolane significantly reduced markers of oxidative stress in cell cultures exposed to ROS. The compound was shown to enhance intracellular glutathione levels, thereby improving cellular resistance to oxidative damage .

Data Tables

| Study | Subject Type | Dose | Duration | Outcomes |

|---|---|---|---|---|

| Teichert et al. | Diabetic patients | 600 mg/day | 4 weeks | Reduced neuropathic symptoms |

| Johnston et al. | Cell culture models | Variable | 48 hours | Decreased ROS levels and increased glutathione |

Safety and Toxicity

L-Lysine dithiolane has been evaluated for safety in various studies. It has demonstrated a favorable safety profile with no significant adverse effects reported at therapeutic doses. Long-term studies are necessary to establish comprehensive safety data, particularly concerning chronic use .

特性

IUPAC Name |

(2S)-2,6-diaminohexanoic acid;5-(dithiolan-3-yl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2S2.C6H14N2O2/c9-8(10)4-2-1-3-7-5-6-11-12-7;7-4-2-1-3-5(8)6(9)10/h7H,1-6H2,(H,9,10);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHWQPTUXDMALZ-ZSCHJXSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)O.C(CCN)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSSC1CCCCC(=O)O.C(CCN)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90943159 | |

| Record name | 5-(1,2-Dithiolan-3-yl)pentanoic acid--lysine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20902-53-8 | |

| Record name | L-Lysine, 1,2-dithiolane-3-pentanoate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20902-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lipoyllysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020902538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(1,2-Dithiolan-3-yl)pentanoic acid--lysine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。